Z-Ala-Tyr-OH

Description

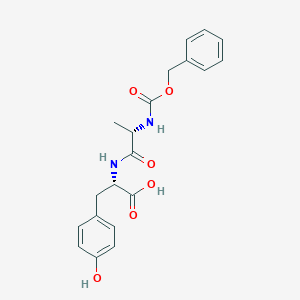

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPGUDNBCHNMDV-GUYCJALGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Carbobenzoxy-Dipeptides: The Case of Z-Ala-Tyr-OH and Its Isomer

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Peptide Chemistry

In the realm of peptide science, precision in nomenclature is paramount. The seemingly subtle difference between Z-Ala-Tyr-OH (N-α-Carbobenzoxy-L-alanyl-L-tyrosine) and its isomeric counterpart, Z-Tyr-Ala-OH (N-α-Carbobenzoxy-L-tyrosyl-L-alanine), underscores a fundamental principle of peptide structure: the sequence of amino acid residues dictates the molecule's identity and, consequently, its biological and chemical properties. The "Z" group, a benzyloxycarbonyl protecting group, is a cornerstone of classical peptide synthesis, enabling the controlled, stepwise assembly of amino acids.

This guide will delve into the chemical structure, molecular weight, and technical considerations surrounding these N-terminally protected dipeptides. While information on Z-Ala-Tyr-OH is less prevalent in readily available literature, a comprehensive examination of its well-documented isomer, Z-Tyr-Ala-OH, provides a robust framework for understanding the synthesis, characterization, and application of this class of molecules.

Part 1: Elucidating the Chemical Identity

A dipeptide is formed from two amino acids linked by a single peptide bond. The order in which these amino acids are connected is critical.

-

Z-Ala-Tyr-OH : In this molecule, the carbobenzoxy (Z) group protects the amino terminus of Alanine, which is then connected via a peptide bond from its carboxyl group to the amino group of Tyrosine.

-

Z-Tyr-Ala-OH : Conversely, in this isomer, the Z-group protects the amino terminus of Tyrosine, which is then linked to Alanine.

This distinction in sequence results in two unique molecules with different chemical and physical properties.

Key Physicochemical Properties

The properties of these dipeptides are crucial for their handling, storage, and application in experimental settings. Below is a summary of the available data for Z-Tyr-Ala-OH, which serves as a representative example of this class of compounds.

| Property | Value | Source |

| Chemical Name | N-((Benzyloxy)carbonyl)-L-tyrosyl-L-alanine | [1][2] |

| Synonyms | Z-Tyr-Ala-OH | [1][2] |

| CAS Number | 23018-09-9 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 2-8°C | [1] |

Part 2: Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Z-protected dipeptides is a foundational technique in peptide chemistry. The following protocol outlines a general approach for the solution-phase synthesis of a dipeptide like Z-Tyr-Ala-OH. This methodology is grounded in established chemical principles and can be adapted for the synthesis of its isomer, Z-Ala-Tyr-OH.

Experimental Protocol: Solution-Phase Synthesis of Z-Tyr-Ala-OH

Objective: To synthesize Z-Tyr-Ala-OH by coupling Z-Tyr-OH with L-Alanine methyl ester, followed by saponification of the methyl ester.

Materials:

-

N-α-Carbobenzoxy-L-tyrosine (Z-Tyr-OH)

-

L-Alanine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Triethylamine (TEA) or other base

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Methodology:

-

Activation of Z-Tyr-OH:

-

Dissolve Z-Tyr-OH and NHS in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC in DCM dropwise with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

The formation of the NHS-ester of Z-Tyr-OH will occur, with the precipitation of dicyclohexylurea (DCU) as a byproduct.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-Alanine methyl ester hydrochloride in DCM and add TEA to neutralize the salt and free the amine.

-

Filter the DCU from the activated Z-Tyr-OH solution.

-

Add the filtrate containing the Z-Tyr-NHS ester to the solution of L-Alanine methyl ester.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification of Z-Tyr-Ala-OMe:

-

Filter the reaction mixture to remove any further precipitated DCU.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Tyr-Ala-OMe.

-

Purify the crude product by flash chromatography on silica gel.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Z-Tyr-Ala-OMe in a mixture of methanol and water.

-

Add a solution of 1N NaOH and stir at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

The product, Z-Tyr-Ala-OH, will precipitate out of the solution.

-

-

Final Purification and Characterization:

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Z-Tyr-Ala-OH.

-

Characterize the final product by NMR, mass spectrometry, and melting point determination.

-

Workflow Diagram

Caption: Solution-phase synthesis workflow for Z-Tyr-Ala-OH.

Part 3: Analytical Characterization

The identity and purity of the synthesized dipeptide must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR will show characteristic peaks for the aromatic protons of the Z-group and the tyrosine side chain, as well as the aliphatic protons of the alanine and tyrosine backbones.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass of the molecule, confirming its elemental composition. For Z-Tyr-Ala-OH, the expected molecular ion peak would correspond to its molecular weight of 386.4 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Part 4: Applications in Research and Development

N-terminally protected dipeptides like Z-Ala-Tyr-OH and Z-Tyr-Ala-OH are valuable intermediates in several areas of scientific research:

-

Peptide Synthesis: They serve as building blocks for the synthesis of longer, more complex peptides and proteins through solid-phase or solution-phase methodologies.[3]

-

Drug Discovery: These molecules can be used as starting materials for the development of peptidomimetics and other small molecule drugs. The dipeptide scaffold can be modified to enhance biological activity, stability, and bioavailability.

-

Enzyme Substrate and Inhibitor Studies: Z-protected dipeptides can be designed as specific substrates or inhibitors for proteases and other enzymes, aiding in the study of enzyme kinetics and mechanism of action.

Conclusion

The carbobenzoxy-protected dipeptides, exemplified by Z-Ala-Tyr-OH and its isomer Z-Tyr-Ala-OH, are fundamental tools in the arsenal of the peptide chemist and drug discovery scientist. A thorough understanding of their chemical structure, properties, and synthesis is crucial for their effective application. While the direct literature on Z-Ala-Tyr-OH is limited, the principles of peptide chemistry, as demonstrated through the well-documented Z-Tyr-Ala-OH, provide a clear and reliable guide for researchers in the field. This technical guide serves as a foundational resource, empowering scientists to confidently synthesize, characterize, and utilize these important molecules in their research endeavors.

References

Sources

A Technical Guide to the Structural and Analytical Differentiation of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH

Abstract

Positional isomerism in dipeptides, such as that between N-benzyloxycarbonyl-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) and N-benzyloxycarbonyl-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH), presents a significant challenge in synthesis, purification, and characterization. While possessing identical molecular formulas and weights, the reversed amino acid sequence imparts distinct structural, physicochemical, and ultimately, biological properties. This in-depth guide provides a comprehensive analysis of the core structural differences between these two dipeptide isomers. It details the strategic imperatives in their respective synthetic pathways and offers a comparative overview of robust analytical methodologies—including chromatography, mass spectrometry, and NMR spectroscopy—for their unambiguous differentiation. This paper serves as a critical resource for researchers, scientists, and drug development professionals engaged in peptide chemistry, where precise molecular identity is paramount for reproducible and meaningful outcomes.

Introduction: The Significance of Sequence

In the realm of peptide science, the primary structure—the linear sequence of amino acids—is the fundamental determinant of a molecule's higher-order conformation and function. The simple transposition of two amino acid residues can drastically alter a peptide's interaction with biological targets such as enzymes or receptors. Z-Ala-Tyr-OH and Z-Tyr-Ala-OH are constitutional isomers, specifically positional isomers, where the core components—Alanine (Ala), Tyrosine (Tyr), and an N-terminal benzyloxycarbonyl (Z) protecting group—are identical, yet their covalent arrangement differs.

The Z-group is a classic amine protecting group, often used in peptide synthesis to prevent self-coupling and ensure sequence-specific amide bond formation.[1] Its presence also imparts significant hydrophobicity, influencing the solubility and chromatographic behavior of the dipeptide. Understanding the nuanced differences between these isomers is not merely an academic exercise; it is crucial for ensuring the synthesis of the correct target molecule, developing reliable quality control assays, and interpreting structure-activity relationship (SAR) studies in drug discovery. Tyrosine-containing peptides are of particular interest due to tyrosine's role as a precursor to key neurotransmitters and its frequent involvement in molecular recognition events.[2][3]

This guide will deconstruct the structural disparities, outline the divergent synthetic strategies required for their creation, and provide detailed protocols for their analytical distinction.

Core Structural and Physicochemical Analysis

The fundamental difference between Z-Ala-Tyr-OH and Z-Tyr-Ala-OH lies in the location of the amide (peptide) bond.

-

Z-Ala-Tyr-OH : The carboxyl group of Z-protected Alanine forms a peptide bond with the amino group of Tyrosine. Alanine is the N-terminal residue (after the Z-group), and Tyrosine is the C-terminal residue.

-

Z-Tyr-Ala-OH : The carboxyl group of Z-protected Tyrosine forms a peptide bond with the amino group of Alanine. Tyrosine is the N-terminal residue, and Alanine is the C-terminal residue.

This seemingly minor change has significant consequences for the molecule's three-dimensional shape and the chemical environment of every atom.

Caption: Chemical structures of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH isomers.

The different positioning of the bulky, aromatic phenol side chain of tyrosine and the small, aliphatic methyl side chain of alanine influences steric hindrance, potential for intramolecular hydrogen bonding, and overall molecular polarity. These differences manifest in their physicochemical properties.

Table 1: Comparative Physicochemical Properties of Z-Ala-Tyr-OH and Z-Tyr-Ala-OH

| Property | Z-Ala-Tyr-OH | Z-Tyr-Ala-OH | Rationale for Difference |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₆ | C₂₀H₂₂N₂O₆ | Identical composition. |

| Molecular Weight | 386.40 g/mol | 386.40 g/mol [4][5] | Identical composition. |

| Isoelectric Point (pI) | Estimated ~3.5-4.0 | Estimated ~3.2-3.7 | The pKa of the terminal carboxyl group is influenced by the adjacent amino acid. The electron-donating nature of the Tyr side chain in Z-Ala-Tyr-OH may slightly increase the pKa of the C-terminal COOH compared to when the smaller Ala is at the C-terminus. |

| Hydrophobicity (LogP) | Expected to be slightly different | Expected to be slightly different | The overall hydrophobicity is dominated by the Z-group and Tyr side chain, but the sequence affects the exposure of polar groups (amide backbone, COOH), leading to subtle differences in partitioning behavior. |

| Optical Rotation | [α]D20 = +20 ± 2° (c=2.5 in 5N HCl) for unprotected Ala-Tyr-OH[6] | Specific data not available, but will be distinct | The specific rotation is highly sensitive to the chiral environment of the entire molecule, which is different for each isomer. |

Divergent Synthetic Strategies

The synthesis of a specific dipeptide sequence requires a carefully planned strategy involving protecting groups to ensure the formation of the correct peptide bond.[7] The synthesis of these two isomers begins from opposite ends.

-

Synthesis of Z-Ala-Tyr-OH : The strategy starts with the C-terminal residue, Tyrosine. Its carboxyl group is first protected, typically as a methyl or benzyl ester (e.g., H-Tyr-OMe). This protected tyrosine is then coupled with N-terminally protected Alanine (Z-Ala-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU. The final step involves the selective deprotection of the C-terminal ester to yield the free carboxylic acid.

-

Synthesis of Z-Tyr-Ala-OH : Conversely, this synthesis begins with the C-terminal Alanine, which is protected as an ester (e.g., H-Ala-OMe). This is then coupled with N-terminally protected Tyrosine (Z-Tyr-OH). The synthesis is completed by the deprotection of the alanine ester.

The choice of coupling agents and reaction conditions is critical to minimize racemization, especially at the activated carboxyl group of the N-terminal amino acid derivative.

Caption: Contrasting synthetic workflows for Z-Ala-Tyr-OH and Z-Tyr-Ala-OH.

Methodologies for Analytical Differentiation

Unambiguous identification of the correct isomer is essential. A multi-pronged approach combining chromatography and spectroscopy provides the highest level of confidence.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Although the two isomers have the same constituent parts, their different three-dimensional structures can lead to differential interactions with the C18 stationary phase, resulting in distinct retention times.[8] The isomer that presents a more hydrophobic surface to the stationary phase will typically have a longer retention time.

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

-

Sample Preparation: Dissolve samples in a small amount of Mobile Phase B (or DMSO) and dilute with Mobile Phase A to a concentration of ~1 mg/mL.

-

Analysis: Inject equal concentrations of Z-Ala-Tyr-OH, Z-Tyr-Ala-OH, and a 1:1 mixture. The mixture should show two resolved or partially resolved peaks, confirming that the method is capable of differentiation.

Tandem Mass Spectrometry (MS/MS)

Principle: MS/MS is a definitive technique for peptide sequencing.[9] The two isomers will have the same parent mass (m/z). However, when the parent ions are isolated and fragmented (e.g., by collision-induced dissociation, CID), they break preferentially at the peptide bond. The resulting fragment ions (b- and y-ions) will have different masses, which are diagnostic of the sequence.

-

Z-Ala-Tyr-OH Fragmentation: Will produce a prominent b-ion corresponding to [Z-Ala]⁺ and a y-ion corresponding to [H-Tyr-OH]⁺.

-

Z-Tyr-Ala-OH Fragmentation: Will produce a b-ion corresponding to [Z-Tyr]⁺ and a y-ion corresponding to [H-Ala-OH]⁺.

Table 2: Predicted Diagnostic MS/MS Fragments (Positive Ion Mode)

| Isomer | Parent Ion [M+H]⁺ (m/z) | Key b-ion (m/z) | Key y-ion (m/z) |

|---|---|---|---|

| Z-Ala-Tyr-OH | 387.4 | 222.1 ([Z-Ala]⁺) | 182.1 ([H-Tyr-OH]⁺) |

| Z-Tyr-Ala-OH | 387.4 | 314.1 ([Z-Tyr]⁺) | 90.1 ([H-Ala-OH]⁺) |

Caption: Diagnostic MS/MS fragmentation patterns for the dipeptide isomers.

Experimental Protocol: LC-MS/MS

-

LC System: Couple the HPLC system described in 4.1 directly to the mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MS Scan Mode: Full scan from m/z 150-500 to identify the parent ion at m/z 387.4.

-

MS/MS Scan Mode: Product ion scan targeting m/z 387.4.

-

Collision Energy: Apply a ramp of collision energies (e.g., 15-35 eV) to ensure efficient fragmentation.

-

Data Analysis: Extract the MS/MS spectra for the chromatographic peaks corresponding to each isomer. The presence of the diagnostic b- and y-ions listed in Table 2 will confirm the identity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most detailed structural information. The chemical shift of each proton is highly sensitive to its local electronic environment. The sequence inversion between Z-Ala-Tyr-OH and Z-Tyr-Ala-OH creates distinct environments for the α-protons, β-protons, and backbone amide protons of both the Alanine and Tyrosine residues.[10][11] A comparative analysis of the ¹H NMR spectra will show clear differences in chemical shifts and coupling patterns.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide (N-H) and carboxyl (O-H) protons.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Acquire a standard 1D proton spectrum for each sample.

-

Data Analysis: Compare the spectra, paying close attention to the α-proton region (~4.0-4.8 ppm).

-

In Z-Ala-Tyr-OH , the Ala α-H is adjacent to the Z-group, while the Tyr α-H is adjacent to the free carboxylate.

-

In Z-Tyr-Ala-OH , the Tyr α-H is adjacent to the Z-group, while the Ala α-H is adjacent to the free carboxylate.

-

This difference in neighboring groups will cause their respective signals to appear at different chemical shifts. 2D NMR experiments like COSY can be used to definitively assign which α-proton belongs to which spin system.[12]

-

Table 3: Illustrative ¹H-NMR Chemical Shift Differences (in DMSO-d₆)

| Proton | Z-Ala-Tyr-OH (Expected Shift) | Z-Tyr-Ala-OH (Expected Shift) | Rationale |

|---|---|---|---|

| Ala α-H | More downfield | More upfield | Influenced by the electron-withdrawing Z-group in Z-Ala-Tyr-OH vs. the C-terminal COOH in Z-Tyr-Ala-OH. |

| Tyr α-H | More upfield | More downfield | Influenced by the C-terminal COOH in Z-Ala-Tyr-OH vs. the electron-withdrawing Z-group in Z-Tyr-Ala-OH. |

| Ala β-CH₃ | Doublet, minor shift | Doublet, minor shift | The local environment is slightly different, which may cause a small but detectable shift. |

| Tyr β-CH₂ | Diastereotopic protons, complex multiplet | Diastereotopic protons, complex multiplet | The chemical shifts will be distinct due to the different neighboring amide bond environment. |

Implications for Research and Drug Development

The correct identification of Z-Ala-Tyr-OH versus Z-Tyr-Ala-OH is critical for several reasons:

-

Enzymatic Stability: Peptidases often exhibit sequence specificity. One isomer may be rapidly degraded by serum or cellular proteases, while the other may be stable, leading to vastly different pharmacokinetic profiles and in-vivo efficacy.

-

Intellectual Property: Patent claims for peptide-based therapeutics are sequence-specific. The ability to prove the synthesis and identity of the correct isomer is essential for protecting intellectual property.

-

Reproducibility: Ensuring the use of the correct, pure isomer is fundamental to the reproducibility of scientific experiments, a cornerstone of scientific integrity.

Conclusion

While Z-Ala-Tyr-OH and Z-Tyr-Ala-OH share the same elemental composition, they are distinct chemical entities with unique structural and physicochemical properties. Their differences originate from the sequence of the amino acid backbone, which dictates their synthesis, analytical signatures, and ultimately, their biological function. A rigorous analytical workflow, leveraging the separation power of HPLC, the sequencing capability of tandem mass spectrometry, and the detailed structural insight of NMR, is not just recommended but essential for any research or development program involving these or any other peptide isomers. Mastery of these principles ensures the integrity and success of scientific investigation in the complex field of peptide chemistry.

References

-

Characterization of Dipeptide Isomers by Tandem Mass Spectrometry of Their Mono- versus Dilithiated Complexes. ACS Publications. Available at: [Link]

-

Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes. PubMed. Available at: [Link]

-

Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Available at: [Link]

-

Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Pendidikan Kimia. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Gas-chromatographic separation of stereoisomers of dipeptides. PubMed. Available at: [Link]

-

Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

-

Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

-

Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

-

Separation of peptide isomers and conformers by ultra performance liquid chromatography. Academia.edu. Available at: [Link]

-

New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. Available at: [Link]

-

How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography?. ResearchGate. Available at: [Link]

-

High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed. Available at: [Link]

-

19 F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]

-

CAS No : 23018-09-9 | Product Name : Z-Tyr-Ala-OH. Pharmaffiliates. Available at: [Link]

-

Z-Ala-OH. ChemBK. Available at: [Link]

-

Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. ResearchGate. Available at: [Link]

-

Synthesis of Peptides. Master Organic Chemistry. Available at: [Link]

-

Peptide Synthesis by Streptomyces Aminopeptidase. J-STAGE. Available at: [Link]

-

Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. ResearchGate. Available at: [Link]

-

H-Ala-ala-tyr-OH | C15H21N3O5. PubChem. Available at: [Link]

-

Z-Tyr(Bzl)-OH | C24H23NO5. PubChem. Available at: [Link]

-

Z-Tyr-OH [1164-16-5]. Aapptec Peptides. Available at: [Link]

-

His-Ala-Tyr | C18H23N5O5. PubChem. Available at: [Link]

-

L-Alanyl-L-tyrosine | C12H16N2O4. PubChem. Available at: [Link]

-

Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water. ACS Omega. Available at: [Link]

-

Tyr-Ala | C12H16N2O4. PubChem. Available at: [Link]

-

The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. PMC. Available at: [Link]

-

l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. MDPI. Available at: [Link]

-

Ab initio study of molecular properties of l-tyrosine. ResearchGate. Available at: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. Z-Tyr-Ala-OH 95% | CAS: 23018-09-9 | AChemBlock [achemblock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (PDF) Separation of peptide isomers and conformers by ultra performance liquid chromatography [academia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Z-Ala-Tyr-OH Antioxidant Properties & Mechanism

The following technical guide details the antioxidant properties, mechanism of action, and validation protocols for Z-Ala-Tyr-OH (N-benzyloxycarbonyl-alanyl-tyrosine).

Executive Summary

Z-Ala-Tyr-OH is a lipophilic dipeptide derivative combining the radical-scavenging capability of Tyrosine (Tyr) with the structural stability and membrane permeability conferred by the N-benzyloxycarbonyl (Z) protecting group and an Alanine (Ala) spacer. While widely recognized as a kinetic substrate for proteases (e.g., pepsin, cathepsin), its physicochemical profile positions it as a potent phenolic antioxidant model .

This guide analyzes the molecular mechanics of its antioxidant activity, distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, and provides standardized protocols for validating its efficacy in drug development and biochemical research.

Molecular Mechanism of Action[1]

The antioxidant efficacy of Z-Ala-Tyr-OH is driven by the phenolic hydroxyl group on the Tyrosine residue. Unlike free Tyrosine, the N-terminal Z-group alters the electronic environment and solubility profile, enhancing interaction with lipid-rich domains (e.g., cell membranes) where peroxidation often initiates.

Core Scavenging Pathways

The molecule neutralizes Reactive Oxygen Species (ROS) primarily through the Hydrogen Atom Transfer (HAT) mechanism, although Single Electron Transfer (SET) occurs under specific pH conditions.

-

Initiation: The phenolic -OH group donates a hydrogen atom (

) to a free radical ( -

Radical Stabilization: The resulting tyrosyl radical (

) is stabilized via resonance delocalization across the aromatic ring. -

Termination: Two tyrosyl radicals can couple to form a stable dityrosine dimer, effectively terminating the radical chain reaction.

Structural Activity Relationships (SAR)

-

Tyrosine (Active Site): The electron-donating capability of the phenol ring is the rate-limiting factor.

-

Z-Group (Lipophilicity): The benzyloxycarbonyl group increases

, facilitating entry into hydrophobic lipid bilayers, a distinct advantage over hydrophilic free amino acids. -

Alanine (Spacer): Provides steric separation, preventing the bulky Z-group from hindering the interaction between the phenolic -OH and target radicals.

Mechanistic Pathway Diagram

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism of Z-Ala-Tyr-OH, leading to radical neutralization and stable dimer formation.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize self-validating controls (Trolox) and account for the specific solubility requirements of Z-Ala-Tyr-OH.

DPPH Radical Scavenging Assay (Lipophilic Modified)

Purpose: Quantify the ability of Z-Ala-Tyr-OH to reduce the stable DPPH radical. Critical Note: Standard aqueous buffers cannot be used due to the Z-group's hydrophobicity. Methanol is the required solvent.

Reagents:

-

DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

-

Sample: Z-Ala-Tyr-OH dissolved in Methanol (Range: 10 µM – 500 µM).

-

Control: Trolox (water-soluble Vitamin E analog) in Methanol.

Workflow:

-

Preparation: Pipette 100 µL of Z-Ala-Tyr-OH sample (various concentrations) into a 96-well microplate.

-

Reaction: Add 100 µL of DPPH Stock solution to each well.

-

Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

-

Measurement: Read Absorbance (

) at 517 nm . -

Calculation:

ABTS Cation Radical Decolorization Assay

Purpose: Assess electron transfer capability in a mixed aqueous/organic phase.

Workflow:

-

Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate

. -

Dilution: Dilute

solution with Ethanol until Absorbance at 734 nm is -

Assay: Mix 10 µL of Z-Ala-Tyr-OH (in Ethanol) with 190 µL of diluted

. -

Read: Measure Absorbance at 734 nm after 6 minutes.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating the antioxidant capacity of Z-Ala-Tyr-OH.

Quantitative Data Summary

The following table summarizes expected physicochemical and antioxidant parameters for Z-Ala-Tyr-OH compared to free Tyrosine and Trolox.

| Parameter | Z-Ala-Tyr-OH | L-Tyrosine | Trolox (Standard) |

| Molecular Weight | 386.4 g/mol | 181.2 g/mol | 250.3 g/mol |

| Solubility | Organic (MeOH, DMSO) | Aqueous (pH dependent) | Aqueous/Organic |

| Log P (Lipophilicity) | ~2.5 (High) | -2.26 (Low) | 3.5 |

| Primary Mechanism | HAT (H-Atom Transfer) | HAT / SET | HAT |

| Radical Target | Lipid Peroxyl, DPPH | Hydroxyl, Superoxide | Broad Spectrum |

| Est. IC50 (DPPH) | 20–50 µM* | >100 µM | 15–30 µM |

*Note: Efficacy is solvent-dependent. The Z-group enhances activity in lipid emulsions compared to free Tyrosine due to better interfacial positioning.

References

-

Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Source: National Institutes of Health (PMC) [Link]

-

Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes. Source: MDPI (Antioxidants Journal) [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Source: Frontiers in Chemistry [Link]

-

N-benzyloxycarbonyl-L-tyrosine (Chemical Properties & Identifiers). Source: PubChem [Link][1]

Sources

An In-Depth Technical Guide to the Physical Properties of N-Benzyloxycarbonyl-L-Alanyl-L-Tyrosine (Z-Ala-Tyr-OH)

Introduction: Contextualizing a Key Peptide Intermediate

N-Benzyloxycarbonyl-L-alanyl-L-tyrosine, commonly abbreviated as Z-Ala-Tyr-OH, is a protected dipeptide of significant interest in the fields of peptide synthesis, drug discovery, and biochemical research. As a fundamental building block, its precise physical characteristics are paramount for ensuring the purity, structural integrity, and successful incorporation into larger, more complex peptide chains. The benzyloxycarbonyl (Z) group serves as a crucial N-terminal protecting group, preventing unwanted side reactions at the alanine residue's amino group during peptide coupling procedures[1][2].

This guide provides a comprehensive examination of the core physical properties of Z-Ala-Tyr-OH. While compiled experimental data for this specific dipeptide is less prevalent in public databases compared to its isomer, Z-Tyr-Ala-OH, we can establish a robust profile through an understanding of its constituent parts and the application of standard analytical methodologies. This document is intended for researchers and drug development professionals, offering not just data, but the scientific rationale behind its determination and application.

I. Core Physicochemical Properties

The physical state and solubility of a peptide intermediate like Z-Ala-Tyr-OH are the first critical parameters assessed in a laboratory setting. They dictate handling, storage, and the selection of appropriate solvent systems for subsequent reactions.

Molecular Structure and Identity

A precise understanding of the molecule's composition is the foundation for all other physical data.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-(Benzyloxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | N/A |

| Synonyms | Z-Ala-Tyr-OH, N-Cbz-L-Alanyl-L-Tyrosine | N/A |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [3] |

| Molecular Weight | 386.41 g/mol | [3] |

| CAS Number | 17355-34-9 | N/A |

Appearance and Physical State

Based on analogous protected dipeptides and its constituent amino acids, Z-Ala-Tyr-OH is expected to be a solid at room temperature.

-

Expected Appearance: White to off-white or pale cream crystalline powder or solid[4][5].

-

Causality: The presence of multiple polar functional groups (carboxyl, hydroxyl, amide) and aromatic rings facilitates the formation of a stable crystal lattice. The potential for intermolecular hydrogen bonding contributes significantly to its solid state under standard conditions.

Solubility Profile

The solubility of Z-Ala-Tyr-OH is dictated by the interplay between the hydrophobic benzyloxycarbonyl group and the polar peptide backbone and tyrosine side chain.

-

Water: Expected to have low solubility in water. The large, nonpolar Z-group significantly diminishes the overall polarity of the molecule.

-

Organic Solvents: Generally soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (e.g., methanol, ethanol)[6]. It is also expected to be soluble in alkaline aqueous solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

-

Expert Insight: The choice of solvent is critical. For reaction chemistry, DMF is a common choice as it effectively solvates the peptide backbone. For analytical techniques like NMR, deuterated DMSO (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of protected peptides and to slow the exchange of amide protons, making them visible in the ¹H NMR spectrum[2].

II. Thermal and Optical Properties

Melting point and optical rotation are fundamental properties that serve as crucial indicators of purity and stereochemical integrity.

Melting Point

The melting point is a highly sensitive indicator of purity. For a crystalline solid like Z-Ala-Tyr-OH, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities or residual solvents.

-

Significance: In a synthesis workflow, a melting point that is depressed or broadened compared to a reference standard immediately signals a potential issue with the product's purity, necessitating further purification steps.

Optical Rotation

As a chiral molecule synthesized from L-amino acids, Z-Ala-Tyr-OH will rotate plane-polarized light. The specific rotation is a defining physical constant that confirms the stereochemical identity.

-

Principle: Optical activity arises from the molecule's lack of an internal plane of symmetry, a property of its constituent L-alanine and L-tyrosine residues. The magnitude and direction (dextrorotatory, (+), or levorotatory, (-)) of rotation are unique to the compound's structure.

-

Expected Value: The specific rotation value is highly dependent on the solvent, concentration, temperature, and wavelength of light used. For example, the precursor N-Benzyloxycarbonyl-L-tyrosine has a reported optical activity of [α]²²/D +11° (c = 1 in acetic acid). The experimental determination for Z-Ala-Tyr-OH is essential for its complete characterization.

-

Trustworthiness Insight: Any deviation from an established specific rotation value is a strong indicator of either racemization during synthesis (a critical failure in peptide chemistry) or the presence of chiral impurities.

III. Experimental Protocols for Physical Characterization

The following section details the standardized, self-validating methodologies for determining the key physical properties discussed.

Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the Z-Ala-Tyr-OH sample is completely dry, as residual solvent will depress the melting point. Finely grind the crystalline solid to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample becomes a clear liquid (T_final).

-

-

Reporting: The melting point is reported as the range from T_initial to T_final.

Specific Optical Rotation Measurement

This protocol outlines the use of a polarimeter.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of Z-Ala-Tyr-OH (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., acetic acid or DMF) in a volumetric flask. This concentration (c) is expressed in g/100mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the pure solvent.

-

Sample Measurement: Rinse and fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

IV. Spectroscopic and Chromatographic Characterization

While not strictly "physical properties," spectroscopic and chromatographic data are integral to confirming the identity and purity of Z-Ala-Tyr-OH.

Structural Confirmation Workflow

A multi-technique approach is essential for unambiguous structural verification and purity assessment.

Caption: Integrated workflow for spectroscopic and chromatographic analysis.

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 387.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups within the molecule. Expected characteristic absorption bands include:

-

~3300 cm⁻¹ (O-H and N-H stretching)

-

~1700-1720 cm⁻¹ (Carboxylic acid C=O stretching)

-

~1630-1680 cm⁻¹ (Amide I band, C=O stretching)

-

~1510-1550 cm⁻¹ (Amide II band, N-H bending) This provides a rapid confirmation that the peptide bond and protecting group are present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the precise covalent structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for verification of the Ala-Tyr connectivity and the presence of the Z-group. 2D NMR techniques (like COSY and HSQC) can be used to definitively assign all signals.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity, while the presence of other peaks would signify impurities that may need to be removed by preparative chromatography.

V. Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Retrieved March 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. In NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). N-benzyloxycarbonyl-l-tyrosine. Retrieved March 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Z-Tyr-Ala-OH. Retrieved March 4, 2026, from [Link]

-

Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 251-263. Available from [Link]

- Google Patents. (n.d.). CN105481945A - Preparation method of L-alanyl-L-tyrosine.

-

Zhang, Y., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Shipin Kexue (Food Science). Available from [Link]

-

Levenbook, L., Bodnaryk, R. P., & Spande, T. F. (1971). β-Alanyl-l-tyrosine. Chemical synthesis, properties and occurrence in larvae of the fleshfly Sarcophaga bullata Parker. The Biochemical journal, 125(1), 1-9. Available from [Link]

-

Genome.jp. (n.d.). C17355. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid. Retrieved March 4, 2026, from [Link]

-

Lee, C., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1059. Available from [Link]

-

Mostafa, M. A., et al. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 15, 6718-6736. Available from [Link]

-

PubChem. (n.d.). N-[(Benzyloxy)carbonyl]-D-Tyrosyl-L-Phenylalanyl-L-Tyrosine. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). L-Tyrosine. Retrieved March 4, 2026, from [Link]

Sources

Z-Ala-Tyr-OH solubility in water vs organic solvents

This guide details the physicochemical behavior and solubility protocols for Z-Ala-Tyr-OH (N-Carbobenzyloxy-L-alanyl-L-tyrosine).[1] It is designed for researchers requiring precise dissolution strategies for peptide synthesis, enzymatic assays, or chromatographic purification.[2]

Executive Summary: The Hydrophobic Dominance

Z-Ala-Tyr-OH is a protected dipeptide characterized by significant lipophilicity.[1] Unlike free peptides, which often dissolve in aqueous buffers via N-terminal protonation, the Carbobenzyloxy (Z) protecting group caps the N-terminus, eliminating its basicity. Consequently, this molecule is practically insoluble in water at neutral and acidic pH .[2]

Successful solubilization requires disrupting the intermolecular hydrophobic stacking (π-π interactions) between the Z-group benzyl ring and the Tyrosine aromatic side chain.[1]

Molecular Architecture & Solubility Mechanism

To predict solvent compatibility, we must deconstruct the molecule into its functional domains:

| Domain | Chemical Feature | Solubility Impact |

| N-Terminus (Z-Group) | Benzyl carbamate | Hydrophobic Anchor. Eliminates the positive charge ( |

| Residue 1 (Alanine) | Methyl side chain | Weakly Hydrophobic. Adds minor lipophilicity but does not significantly drive solubility.[1][2] |

| Residue 2 (Tyrosine) | Phenolic hydroxyl ( | Amphipathic. The aromatic ring promotes aggregation; the hydroxyl group allows solubility only at high pH ( |

| C-Terminus | Carboxylic Acid ( | pH Switch. At pH > 4, it ionizes to |

Solvent Compatibility Matrix

The following data summarizes the solubility limits based on standard peptide synthesis protocols and physicochemical properties of Z-protected amino acids.

A. Organic Solvents (Primary Vehicles)

These are the preferred solvents for preparing high-concentration stock solutions (10–100 mM).[1][2]

-

DMSO (Dimethyl Sulfoxide): Excellent. Disrupts secondary structures and hydrogen bonding.[1][2] Recommended for biological assays due to miscibility with water.[1][2]

-

DMF (Dimethylformamide): Excellent. Standard solvent for peptide coupling reactions.[1][2]

-

Methanol / Ethanol: Good. Soluble, but may require mild warming.[2] Useful for HPLC preparation where DMSO is undesirable.[1][2]

-

Acetonitrile (ACN): Moderate. Soluble, often used as a co-solvent in HPLC gradients.[1][2]

B. Aqueous Solvents (Secondary Vehicles)

-

Water (Neutral pH): Insoluble. The molecule will float or form a suspension.[1][2]

-

Acidic Buffers (0.1% TFA/Formic Acid): Insoluble. Critical Warning: Unlike free peptides, adding acid does not solubilize Z-Ala-Tyr-OH because the Z-group prevents protonation.[1] Acid may actually harden the precipitate.[2]

-

Basic Buffers (pH > 8): Soluble. Dilute bases (e.g.,

,

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing Z-Ala-Tyr-OH, highlighting the critical "Z-Group Trap" that prevents acid dissolution.

Figure 1: Solubility decision tree for Z-Ala-Tyr-OH.[1] Note the failure of acidic conditions due to the Z-protecting group.

Experimental Protocols

Protocol A: The "Inverse Dilution" Method (Recommended)

This method ensures the peptide is fully dissolved before being introduced to an aqueous environment, preventing the formation of "gelatinous clumps" that are hard to redissolve.[2]

-

Weighing: Weigh the desired amount of Z-Ala-Tyr-OH.[1]

-

Primary Solubilization: Add 100% DMSO (or DMF) dropwise.[1][2]

-

Secondary Dilution: Slowly add the aqueous buffer (e.g., PBS, Water) to the DMSO stock while vortexing.[2]

Protocol B: Aqueous Base Dissolution (Organic-Free)

Use this only if organic solvents are strictly prohibited in your downstream application.[1][2]

-

Suspend Z-Ala-Tyr-OH in sterile water (it will be cloudy).[1]

-

Add 0.1 M Ammonium Hydroxide (

) or 0.1 M Sodium Bicarbonate ( -

Monitor the solution.[1][2][3][4] Once it clears, stop adding base.[2]

-

Check pH.[1][2][4] If the pH is > 9, back-titrate carefully with dilute HCl to pH 7.5–8.0.[1]

-

Caution: Do not overshoot to acidic pH, or the peptide will precipitate immediately.[2]

-

Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation on Dilution | "Crash-out" effect: Hydrophobic domains aggregate when water content increases.[1] | Increase the organic co-solvent % or slightly raise the pH (7.5–8.5).[2] |

| Gel Formation | Hydrogen bonding network between Tyrosine residues.[1][2] | Sonication (3 x 10s pulses) or warming to 30°C. |

| Racemization | Exposure to strong base (pH > 11) for extended periods.[1][2] | Use weak bases ( |

References

-

Sigma-Aldrich. Peptide Solubility Guidelines.[1][2] Merck KGaA.[1][2]

-

Bachem. Handling and Solubility of Peptides. Bachem AG.[1][2]

-

PubChem. Compound Summary: Z-Ala-Tyr-OH (and related Z-protected fragments).[1] National Library of Medicine.[1][2]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][5] Chemical Reviews, 109(6), 2455-2504.[1][2] (Detailed mechanism of Z-group hydrophobicity).

Sources

- 1. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Technical Guide: Stability of Z-Protected Dipeptides in Solution

Topic: Stability of Z-protected Dipeptides in Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, valued for its orthogonality to Boc and Fmoc protections and its ability to enhance the crystallinity of intermediates. However, Z-protected dipeptides occupy a unique niche of instability. While the Z-group itself is robust, the dipeptide scaffold is uniquely prone to racemization during fragment condensation and diketopiperazine (DKP) formation immediately upon deprotection.

This guide provides a mechanistic analysis of these instability pathways, offering validated protocols for stability assessment, storage, and synthetic manipulation.

Chemical Foundation: The Z-Group Mechanism

The Z-group functions as a urethane (carbamate) protecting group. Its stability derives from the resonance stabilization of the carbamate linkage, which renders the nitrogen non-nucleophilic and resistant to base-catalyzed oxazolone formation—the primary driver of racemization in single amino acids.

Deprotection Mechanisms

Understanding stability requires understanding the cleavage triggers. The Z-group is cleaved via two primary pathways:

-

Catalytic Hydrogenolysis:

(Cleanest, neutral conditions). -

Acidolysis: Strong acids like

or

Figure 1: Mechanistic pathways for Z-group removal. Note that the carbamic acid intermediate is unstable and spontaneously releases CO2.

Stability Profile in Solution

The Z-protected dipeptide (e.g., Z-AA1-AA2-OR) exhibits a distinct stability profile compared to free peptides or other protecting groups.

Chemical Stability Matrix

| Parameter | Stability Status | Mechanistic Insight |

| Mild Acid (TFA, dilute HCl) | High | Stable. Allows selective removal of Boc or tBu side-chain groups without affecting the Z-backbone. |

| Strong Acid (HBr, HF) | Low | Cleaves the benzylic C-O bond. |

| Mild Base (Piperidine, Morpholine) | High | Stable. Completely orthogonal to Fmoc chemistry. |

| Strong Base (NaOH, Hydrazine) | Moderate/Low | Susceptible to hydrolysis of the C-terminal ester. Extended exposure can cause racemization via enolization. |

| Reducing Agents (H2, Na/NH3) | Low | Rapidly cleaved. |

| Nucleophiles (Amines) | High | Generally stable to aminolysis, unlike active esters. |

Solvent Compatibility & Risks

-

DMF (Dimethylformamide): Generally stable, but "aged" DMF contains dimethylamine (DMA) impurities caused by hydrolysis. DMA can slowly degrade Z-peptides or cause premature Fmoc removal in hybrid strategies. Protocol: Always use fresh or nitrogen-sparged DMF.

-

DMSO (Dimethyl Sulfoxide): High Risk for Met/Cys. DMSO acts as a mild oxidant. Z-dipeptides containing Methionine (Met) or Cysteine (Cys) can undergo oxidation to sulfoxides or disulfides. Avoid DMSO for storage of these sequences.

The Dipeptide Anomaly: Critical Instability Mechanisms

While the Z-group is stable, the dipeptide structure introduces two specific failure modes that researchers must control.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that cleaves the peptide chain.

-

The Z-Protection Advantage: In a fully Z-protected dipeptide ester (Z-AA1-AA2-OR), the N-terminal nitrogen is carbamoylated. It is not nucleophilic . Therefore, Z-protected dipeptides are stable to DKP formation during storage.

-

The Danger Zone: The risk appears immediately upon deprotection . If the Z-group is removed (e.g., by hydrogenation) in a neutral or slightly basic solution, the newly liberated amine will attack the C-terminal ester faster than intermolecular coupling can occur.

Figure 2: The DKP trap. The Z-protected form is stable; the instability triggers upon deprotection.

Racemization via 5(4H)-Oxazolone

This is the most subtle risk. Z-amino acids (Z-AA-OH) are resistant to racemization. However, Z-dipeptides (Z-AA1-AA2-OH) are NOT.

-

Mechanism: When activating the C-terminus of a Z-dipeptide to couple a third amino acid (fragment condensation), the amide bond of AA2 can attack the activated carboxyl group to form a 5(4H)-oxazolone.

-

Result: Loss of chiral integrity at AA2.

-

Implication: Avoid activating Z-dipeptide acids if possible. If necessary, use suppressors like HOBt or Oxyma Pure.

Experimental Protocols

Protocol A: Assessing Solution Stability (HPLC Monitoring)

Use this protocol to validate the stability of your specific Z-dipeptide in a formulation buffer.

Materials:

-

HPLC system with UV detection (210 nm / 254 nm).

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

Steps:

-

Preparation: Dissolve Z-dipeptide at 1 mg/mL in the target solvent (e.g., PBS, DMF, DMSO).

-

Baseline: Inject immediately (T=0) to establish purity.

-

Incubation: Incubate the solution at the intended temperature (e.g., 25°C or 37°C).

-

Timepoints: Inject aliquots at 1h, 4h, 24h, and 48h.

-

Analysis:

-

Look for new peaks.

-

Hydrolysis: Shift to earlier retention time (loss of ester group).

-

DKP: Significant shift (often later retention time due to loss of polarity, or earlier depending on sequence) and loss of UV absorbance if the Z-group is cleaved (unlikely in storage).

-

Racemization: Often appears as a "shoulder" or split peak on the main peak.

-

Protocol B: Safe Deprotection to Avoid DKP

Use this when removing the Z-group from a dipeptide ester to prevent cyclization.

The "Acidic Trap" Method:

-

Dissolve Z-AA1-AA2-OR in Methanol or DMF.

-

Add 1.05 equivalents of HCl (e.g., as dilute HCl or HCl in dioxane) before adding the catalyst.

-

Add Pd/C catalyst and hydrogenate.

-

Mechanism: As the amine is liberated, it is immediately protonated (

). The protonated amine is non-nucleophilic and cannot attack the ester to form DKP.

Storage Guidelines

To maintain the integrity of Z-protected dipeptides for long-term use:

-

State: Store as a lyophilized powder. Never store in solution for >24 hours unless frozen.

-

Temperature: -20°C is standard. -80°C for Met/Cys containing sequences.

-

Desiccation: Moisture promotes ester hydrolysis. Store vials in a desiccator or with silica packets.

-

Atmosphere: Argon or Nitrogen overlay is recommended for Cys/Met/Trp sequences to prevent oxidation.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Z-group stability conditions).

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed mechanisms of racemization and oxazolone formation).

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational paper on DKP mechanism).

- Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.

Sources

Z-Ala-Tyr-OH as a substrate for Carboxypeptidase A

An In-Depth Technical Guide: Z-Ala-Tyr-OH as a Chromogenic Substrate for Carboxypeptidase A Kinetic Analysis

Introduction

Carboxypeptidase A (CPA), a zinc-containing metallo-exopeptidase (EC 3.4.17.1), is a pivotal enzyme in digestive physiology and a subject of intense study in enzymology and drug discovery.[1] Secreted by the pancreas as an inactive zymogen, it is activated in the small intestine to catalyze the hydrolysis of C-terminal peptide bonds, preferentially targeting residues with aromatic or bulky aliphatic side chains.[2] This specificity, governed by a well-defined active site, makes CPA an essential tool for protein sequencing and a model system for understanding enzyme mechanisms.[3] Furthermore, as a prototypical metalloprotease, CPA serves as a critical target for inhibitor design in various therapeutic areas.

This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the use of N-Carbobenzoxy-L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) as a substrate for the kinetic characterization of Carboxypeptidase A. We will delve into the enzyme's mechanism, the rationale behind the substrate's design, present robust experimental protocols, and discuss data interpretation, grounding all claims in authoritative scientific literature.

The Carboxypeptidase A Active Site and Catalytic Mechanism

Understanding the kinetics of CPA requires a firm grasp of its catalytic machinery. The active site is a sophisticated environment engineered to bind a specific substrate and facilitate the hydrolytic cleavage of the terminal peptide bond.

Key Active Site Residues and Their Roles:

-

Zinc Ion (Zn²⁺): Coordinated in a tetrahedral geometry by His69, Glu72, and His196, the zinc ion is the electrophilic heart of the enzyme.[4] It acts as a Lewis acid, polarizing the carbonyl oxygen of the scissile peptide bond, thereby increasing the carbon's susceptibility to nucleophilic attack.[3]

-

Glutamate-270 (Glu270): This residue functions as a general base/acid catalyst. It is proposed to deprotonate a zinc-bound water molecule, creating a potent hydroxide nucleophile that attacks the polarized carbonyl carbon.[1]

-

Arginine-145 (Arg145): Located at the back of the active site pocket, the positively charged guanidinium group of Arg145 forms an ionic bond with the substrate's terminal carboxylate group, anchoring the C-terminus of the substrate correctly.

-

Tyrosine-248 (Tyr248): The phenolic hydroxyl group of Tyr248 acts as a hydrogen bond donor to the penultimate amide nitrogen of the substrate, further stabilizing the enzyme-substrate complex and contributing to the induced-fit mechanism. This interaction is believed to be crucial for peptide hydrolysis.[4]

-

S1' Hydrophobic Pocket: This is not a single residue but a cavity lined with nonpolar amino acids. It accommodates the large, hydrophobic side chain of the C-terminal residue (like tyrosine in Z-Ala-Tyr-OH), conferring the enzyme's substrate specificity.

The catalytic process follows an induced-fit model, where the binding of the substrate initiates conformational changes in the enzyme, particularly a significant movement of Tyr248, which closes over the active site.

Caption: Catalytic cycle of Carboxypeptidase A hydrolysis.

Z-Ala-Tyr-OH: A Substrate Designed for Kinetic Analysis

The selection of Z-Ala-Tyr-OH as a substrate is a deliberate choice rooted in the known specificity and mechanism of CPA. Each component of this dipeptide is designed to ensure reliable and reproducible kinetic measurements.

-

N-Carbobenzoxy (Z) Group: CPA hydrolyzes dipeptides with a free N-terminal amino group very slowly. The presence of the bulky, hydrophobic N-terminal blocking group (Z-group) prevents this non-productive binding mode, ensuring the substrate is processed efficiently.[5] Additionally, the aromatic nature of the Z-group contributes to the molecule's UV absorbance, making it suitable for spectrophotometric assays.

-

Alanine (P1 position): This residue provides a standard peptide linkage without introducing steric complexity or specific interactions in the S1 subsite, allowing the assay to focus on the cleavage event itself.

-

Tyrosine (P1' position): The C-terminal tyrosine residue is optimal for CPA. Its large aromatic side chain fits snugly into the enzyme's S1' hydrophobic pocket, ensuring high binding affinity. Its free carboxylate group is essential for anchoring to Arg145.

-

The Scissile Bond: The peptide bond between Alanine and Tyrosine is the point of hydrolysis, leading to the formation of Z-Ala-OH and free L-Tyrosine.

Experimental Protocols for CPA Activity Measurement

Two robust methods can be employed to measure the kinetics of Z-Ala-Tyr-OH hydrolysis. The choice between them depends on available equipment and experimental design (e.g., high-throughput vs. detailed single-assay analysis).

Caption: Experimental workflow for CPA kinetic analysis.

Protocol A: Continuous Spectrophotometric Assay

This method offers real-time measurement of the reaction rate and is highly precise. It relies on the change in molar absorptivity at 254 nm as the peptide bond is cleaved, altering the electronic environment of the Z-group and tyrosine. A similar principle is used for the standard CPA substrate hippuryl-L-phenylalanine.[6][7]

1. Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

-

Substrate Stock Solution (10 mM): Prepare a stock of Z-Ala-Tyr-OH in a minimal amount of absolute ethanol or DMSO before diluting to the final volume with Assay Buffer.

-

Enzyme Solution: Prepare a working solution of bovine pancreatic Carboxypeptidase A (e.g., 4-8 units/mL) in a cold diluent (e.g., 1.0 M NaCl solution) immediately before use.[6]

2. Assay Procedure:

-

Set a UV/Vis spectrophotometer to 25°C and a wavelength of 254 nm.

-

In a 3.0 mL quartz cuvette, add Assay Buffer and the desired volume of Substrate Stock Solution to achieve final concentrations ranging from ~0.1 Km to 5x Km. Bring the total volume to 2.9 mL.

-

Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.1 mL of the Enzyme Solution. Mix quickly by inversion.

-

Immediately begin recording the increase in absorbance at 254 nm for 3-5 minutes.

3. Causality Check: The rate of absorbance change should be linear during the initial phase of the reaction. The rate must be directly proportional to the enzyme concentration used.

Protocol B: Endpoint Colorimetric (Ninhydrin) Assay

This method, adapted from the work of Folk and Gladner, quantifies the L-Tyrosine product released upon hydrolysis.[8] Ninhydrin reacts with the primary amine of the free amino acid to produce a deep purple compound (Ruhemann's purple) that absorbs strongly at 565 nm.

1. Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 30°C.

-

Substrate Working Solutions: Prepare a series of Z-Ala-Tyr-OH solutions in Assay Buffer at various concentrations.

-

Enzyme Solution: Prepare a working solution of CPA in Assay Buffer.

-

Ninhydrin Reagent: Prepare according to standard laboratory protocols.

-

L-Tyrosine Standards: Prepare a standard curve of L-Tyrosine (0-200 µM) in Assay Buffer.

2. Assay Procedure:

-

Set up a series of reaction tubes, each containing 1.2 mL of a specific substrate concentration.

-

Equilibrate the tubes at 30°C for 5 minutes.

-

Initiate the reactions by adding 0.2 mL of the Enzyme Solution to each tube. Include a "zero time" blank for each substrate concentration where the stop solution is added before the enzyme.

-

Incubate the reactions for a fixed time (e.g., 10 minutes), ensuring that less than 15% of the substrate is consumed to maintain initial velocity conditions.

-

Terminate the reactions by adding a stopping agent (e.g., acetic acid) or by heat denaturation.

-

To each tube (including standards), add 0.5 mL of Ninhydrin Reagent.

-

Heat the tubes in a boiling water bath for 15 minutes.

-

Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol) to a final volume of 5 mL.

-

Read the absorbance at 565 nm.

3. Self-Validation: The amount of tyrosine detected must fall within the linear range of the L-Tyrosine standard curve. The reaction rate should be linear with respect to both time (in preliminary time-course experiments) and enzyme concentration.

Data Analysis and Interpretation

1. Calculation of Initial Velocity (v₀):

-

For Protocol A: Determine the maximum linear rate of absorbance change per minute (ΔA₂₅₄/min). Convert this rate to concentration/time (µmol/L/min) using the Beer-Lambert law (v₀ = Rate / (ε ⋅ l)), where 'l' is the pathlength (1 cm) and 'ε' is the differential molar extinction coefficient between products and substrate at 254 nm.

-

For Protocol B: Use the L-Tyrosine standard curve to convert the background-subtracted A₅₆₅ values into the concentration of tyrosine produced. Divide this concentration by the incubation time to get the initial velocity (v₀).

2. Michaelis-Menten Kinetics: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vₘₐₓ ⋅ [S]) / (Kₘ + [S])

This analysis yields the key kinetic parameters:

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate; a lower Kₘ suggests higher affinity.[9]

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9]

3. Turnover Number and Catalytic Efficiency:

-

k꜀ₐₜ (Turnover Number): Calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per second.[10]

-

k꜀ₐₜ/Kₘ (Catalytic Efficiency): This specificity constant is the most effective measure of an enzyme's overall performance with a given substrate, accounting for both binding and catalysis.[10]

Data Presentation: Representative Kinetic Parameters

| Parameter | Representative Value | Unit | Significance |

| Kₘ | ~0.5 - 1.0 | mM | Reflects the substrate concentration needed for half-maximal velocity. |

| k꜀ₐₜ | ~50 - 100 | s⁻¹ | Indicates the maximum number of catalytic turnovers per second. |

| k꜀ₐₜ/Kₘ | ~5 x 10⁴ - 2 x 10⁵ | M⁻¹s⁻¹ | Represents the overall catalytic efficiency of the enzyme for this substrate. |

Note: These values are approximations derived from literature and can vary with specific buffer conditions, pH, and temperature.[12]

Applications in Drug Development

A thoroughly characterized and validated assay using a substrate like Z-Ala-Tyr-OH is the foundation for inhibitor screening in drug development. The protocols described can be readily adapted for a 96-well plate format, enabling high-throughput screening (HTS) of compound libraries. By measuring the reduction in CPA activity in the presence of a test compound, one can determine its inhibitory potency (e.g., IC₅₀). Subsequent detailed kinetic studies, using the same assay, can then elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing critical information for lead optimization.

Conclusion

Z-Ala-Tyr-OH is an exemplary substrate for the kinetic analysis of Carboxypeptidase A. Its design leverages the enzyme's inherent specificity for C-terminal aromatic residues and the requirement for an N-terminally blocked peptide. The availability of both continuous spectrophotometric and endpoint colorimetric assay methods provides experimental flexibility and robust, cross-validating data. By applying the principles and protocols detailed in this guide, researchers can achieve a high degree of scientific integrity, generating the reliable kinetic data essential for fundamental enzyme characterization and advancing drug discovery programs targeting metalloproteases.

References

-

Dua, R. D., & Gupta, K. (1985). Mechanistic studies on carboxypeptidase a from goat pancreas — part II: Evidence for carboxyl group. Journal of Biosciences, 8(3-4), 847-855. Available at: [Link]

-

Dua, R. D., & Ralhan, S. (1985). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences, 7(1), 21-29. Available at: [Link]

-

Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B. I. Purification of the zymogen and specificity of the enzyme. Journal of Biological Chemistry, 231(1), 379-391. Available at: [Link]

-

Geis, I., & Roth, P. (1985). Determination of pancreatic carboxypeptidase A in human blood serum. Journal of Clinical Chemistry and Clinical Biochemistry, 23(11), 803-807. Available at: [Link]

-

Gladner, J. A., & Folk, J. E. (1958). Carboxypeptidase B. II. Mode of action on protein substrates and its application to carboxyl terminal group analysis. Journal of Biological Chemistry, 231(1), 393-401. Available at: [Link]

-

Zhang, Y., Zhang, R., Zhang, T., Zhang, D., & Wang, S. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. Scientific Reports, 11(1), 18742. Available at: [Link]

-

Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. Available at: [Link]

-

Turissini, J. (n.d.). Carboxypeptidase A. Mol-Instincts. Available at: [Link]

-

Groves, M. (n.d.). Enzyme Kinetics. University of Louisiana Monroe. Available at: [Link]

-

Auld, D. S., & Vallee, B. L. (1971). Kinetics of carboxypeptidase A, pH and Temperature dependence of tripeptide hydrolysis. Biochemistry, 10(15), 2892-2897. Available at: [Link]

-

King, M. F., & Queen, C. (1975). A mechanism of action for carboxypeptidase A. Journal of Biological Chemistry, 250(17), 6757-6765. Available at: [Link]

-

Folk, J. E., & Gladner, J. A. (1958). CARBOXYPEPTIDASE B. ResearchGate. Available at: [Link]

-

Auld, D. S. (2013). Carboxypeptidase A. ResearchGate. Available at: [Link]

-

Zhang, H., & Lipscomb, W. N. (1998). Carboxypeptidase A: native, zinc-removed and mercury-replaced forms. Acta Crystallographica Section D: Biological Crystallography, 54(3), 289-305. Available at: [Link]

-

Canon, F., et al. (2022). Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation. Fermentation, 8(6), 280. Available at: [Link]

-

Fisher, S. M., et al. (2019). Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. Journal of Chromatography B, 1118-1119, 132-138. Available at: [Link]

-

Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References. Taylor & Francis Group. Available at: [Link]

-

Folk, J. E., & Gladner, J. A. (1959). Carboxypeptidase B. III. Specific esterase activity. Biochimica et Biophysica Acta, 33(2), 570-572. Available at: [Link]

-

The Animated Biologist. (2021, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. Available at: [Link]

Sources

- 1. UVACollab has been retired [collab.its.virginia.edu]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Carboxypeptidase B.I. Purification of the zymogen and specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ias.ac.in [ias.ac.in]

- 9. chemistry.coe.edu [chemistry.coe.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of carboxypeptidase A, pH and Temperature dependence of tripeptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Dipeptide Self-Assembly: The Case of Z-Ala-Tyr-OH

Abstract

Self-assembling peptides, particularly dipeptides, represent a cornerstone in the bottom-up fabrication of functional biomaterials for applications ranging from tissue engineering to controlled drug release. The spontaneous organization of these simple building blocks into complex, hierarchical nanostructures is governed by a delicate balance of non-covalent forces. A thorough understanding of the thermodynamics underpinning this process is critical for the rational design and manipulation of these materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermodynamic properties of dipeptide self-assembly, using the N-benzyloxycarbonyl-protected L-alanyl-L-tyrosine (Z-Ala-Tyr-OH) as a representative model system. We will delve into the fundamental principles, detail robust experimental protocols for Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and explain how to synthesize the resulting data into a complete thermodynamic profile.

Introduction: The Energetic Landscape of Dipeptide Self-Assembly

Low-molecular-weight hydrogelators (LMWGs), especially those derived from amino acids, are of immense interest due to their inherent biocompatibility and structural simplicity.[1][2] Dipeptides, the simplest peptide motif, can form extensive three-dimensional networks that entrap water, forming hydrogels.[2] This self-assembly is not spontaneous by chance; it is directed by a precise interplay of intermolecular interactions.